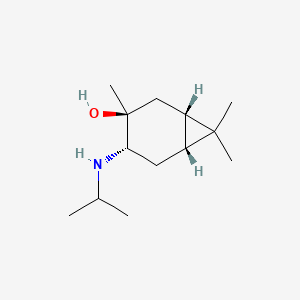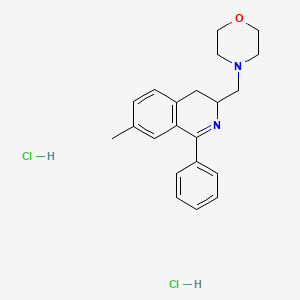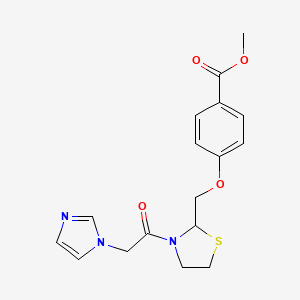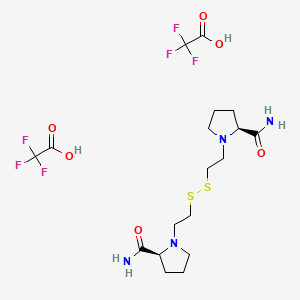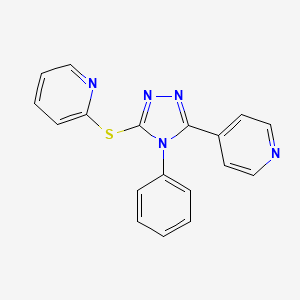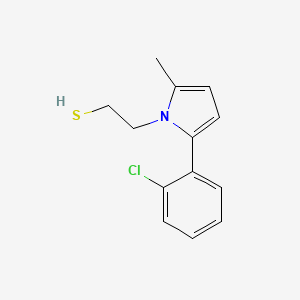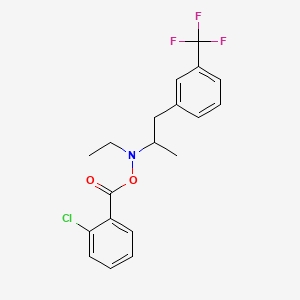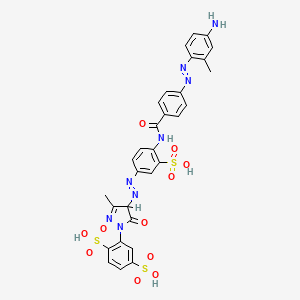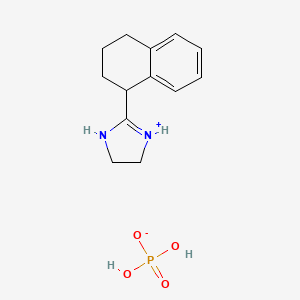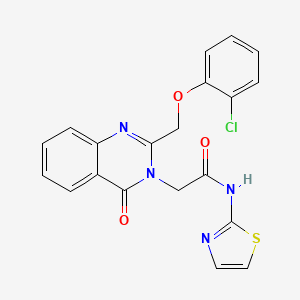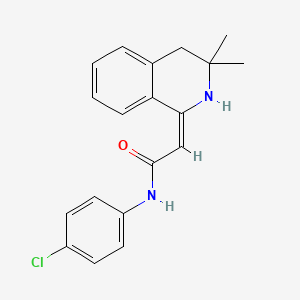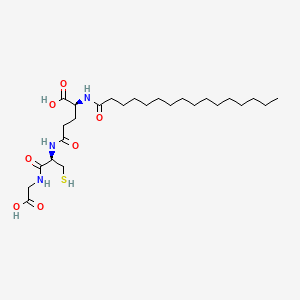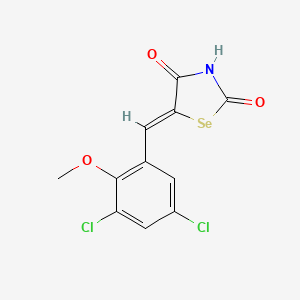
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(diethylamino)ethyl)-4-oxo-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzo-cyclohepta-furan core, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, cycloheptanones, and furans. Key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclohepta-furan core through cyclization reactions.
Amidation: Introduction of the carboxamide group via amidation reactions.
Substitution Reactions: Incorporation of the cyanoethyl and diethylaminoethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: Reduction of the cyano group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound might be investigated for its pharmacological properties. It could have potential as a therapeutic agent for various diseases, depending on its biological activity and mechanism of action.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Cycloheptanone derivatives: Compounds with a cycloheptanone core.
Furan derivatives: Compounds with a furan ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its complex structure. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
83494-78-4 |
|---|---|
Fórmula molecular |
C23H28ClN3O3 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O3.ClH/c1-3-25(4-2)14-15-26(13-7-12-24)23(28)19-16-29-20-11-10-17-8-5-6-9-18(17)22(27)21(19)20;/h5-6,8-9,16H,3-4,7,10-11,13-15H2,1-2H3;1H |
Clave InChI |
STJFKOWYWHXBGZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CCC#N)C(=O)C1=COC2=C1C(=O)C3=CC=CC=C3CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


